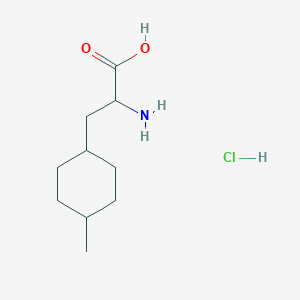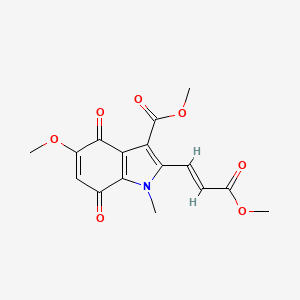
2-(Bromomethyl)-6-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-6-nitroquinoline is a quinoline derivative characterized by the presence of a bromomethyl group at the 2-position and a nitro group at the 6-position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-6-nitroquinoline typically involves the bromination of 6-nitroquinoline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:
- Dissolve 6-nitroquinoline in a suitable solvent such as dichloromethane.
- Add N-bromosuccinimide and azobisisobutyronitrile to the solution.
- Reflux the mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Bromomethyl)-6-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under atmospheric pressure.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Major Products Formed:
- Substituted quinoline derivatives with various functional groups.
- Aminoquinoline derivatives from the reduction of the nitro group.
- Quinoline N-oxides from oxidation reactions .
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-6-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and anticancer properties due to the presence of the nitro group, which can undergo bioreductive activation.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting various diseases.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-6-nitroquinoline involves its interaction with cellular targets and pathways. The nitro group can undergo bioreductive activation to form reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. This property is particularly useful in the development of anticancer and antimicrobial agents .
Vergleich Mit ähnlichen Verbindungen
2-(Chloromethyl)-6-nitroquinoline: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Bromomethyl)-4-nitroquinoline: Similar structure but with the nitro group at the 4-position instead of the 6-position.
6-Nitroquinoline: Lacks the bromomethyl group but retains the nitro group at the 6-position.
Uniqueness: 2-(Bromomethyl)-6-nitroquinoline is unique due to the combination of the bromomethyl and nitro groups, which confer distinct reactivity and biological activity. The bromomethyl group allows for versatile nucleophilic substitution reactions, while the nitro group provides potential for bioreductive activation .
Eigenschaften
CAS-Nummer |
90767-09-2 |
|---|---|
Molekularformel |
C10H7BrN2O2 |
Molekulargewicht |
267.08 g/mol |
IUPAC-Name |
2-(bromomethyl)-6-nitroquinoline |
InChI |
InChI=1S/C10H7BrN2O2/c11-6-8-2-1-7-5-9(13(14)15)3-4-10(7)12-8/h1-5H,6H2 |
InChI-Schlüssel |
FXVPQFWEVKYLME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=N2)CBr)C=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Rel-tert-butyl (1R,3s,5S)-3-amino-1,5-dimethyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12950392.png)
![4-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B12950396.png)

![4-{[5-(1H-Imidazol-1-yl)pentyl]sulfanyl}aniline](/img/structure/B12950407.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12950413.png)



